3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one
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Overview
Description
3-Methyl-3,8-diazabicyclo[321]octan-2-one is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the ring system
Scientific Research Applications
3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, which suggests potential future directions for the research and application of this compound .
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-3,8-diazabicyclo[32The compound’s structure suggests that it may interact with receptors or enzymes involved in the function of tropane alkaloids .
Mode of Action
The exact mode of action of 3-Methyl-3,8-diazabicyclo[32The compound’s structure, which includes an 8-azabicyclo[3.2.1]octane scaffold, is a central core of the family of tropane alkaloids . These alkaloids display a wide array of biological activities, suggesting that 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one may interact with its targets in a similar manner .
Biochemical Pathways
The specific biochemical pathways affected by 3-Methyl-3,8-diazabicyclo[32Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Methyl-3,8-diazabicyclo[32Based on its structural similarity to tropane alkaloids, it may have comparable effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the nitrogen atoms.
Comparison with Similar Compounds
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane: Lacks the methyl group at the 3-position.
8-Methyl-3,8-diazabicyclo[3.2.1]octane: Has a methyl group at the 8-position instead of the 3-position.
3,8-Diazabicyclo[3.2.1]octan-2-one: Similar structure but without the methyl group.
Uniqueness
3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUJWBARWLLAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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